molecular formula C19H24N2O5 B11075741 diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

Cat. No.: B11075741
M. Wt: 360.4 g/mol
InChI Key: BEZPRRJIUYDXQI-UHFFFAOYSA-N
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Description

Diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate typically involves the reaction of 6-methoxy-2,3-dimethyl-1H-indole-5-amine with diethyl propanedioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the reagents and conditions used .

Scientific Research Applications

Diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene}propanedioate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-[[(6-methoxy-2,3-dimethyl-1H-indol-5-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-6-25-18(22)14(19(23)26-7-2)10-20-16-8-13-11(3)12(4)21-15(13)9-17(16)24-5/h8-10,20-21H,6-7H2,1-5H3

InChI Key

BEZPRRJIUYDXQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C2C(=C1)C(=C(N2)C)C)OC)C(=O)OCC

Origin of Product

United States

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